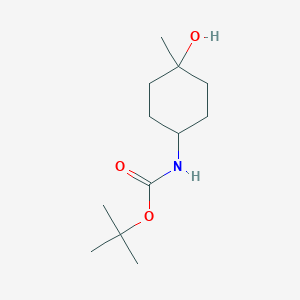

cis-4-(Boc-amino)-1-methylcyclohexanol

Overview

Description

cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with .

Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.

Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .

Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .

Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Halides, esters.

Scientific Research Applications

Synthesis and Reactions

cis-4-(Boc-amino)-1-methylcyclohexanol serves primarily as a reagent in the synthesis of bioactive compounds. Notably, it is used to synthesize pyrazolo[3,4-d]pyrimidines , which have potential applications as anti-inflammatory and antitumor agents . The compound's ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Key Applications

- Synthesis of Bioactive Compounds

- Chiral Ligands in Asymmetric Synthesis

- Synthesis of Ambroxol

Case Study 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

A study demonstrated the use of this compound in synthesizing pyrazolo[3,4-d]pyrimidines through a multi-step reaction process. The resulting compounds showed promising activity against various cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Chiral Ligands

Research focused on using this compound to create chiral ligands for catalyzing asymmetric reactions. The ligands were evaluated for their effectiveness in synthesizing secondary alcohols from aldehydes with high enantioselectivity, achieving yields between 60% and 94% with enantiomeric excesses of 90% to 97% .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cis-4-(Boc-amino)-1-methylcyclohexanol involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group allows for selective reactions at other sites of the molecule, making it a versatile compound in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

- cis-4-(Boc-amino)cyclohexanol

- trans-4-(Boc-amino)cyclohexanol

- tert-butyl 4-hydroxycyclohexyl carbamate

Uniqueness:

- cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.

Biological Activity

Cis-4-(Boc-amino)-1-methylcyclohexanol is a cyclic amino alcohol characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its unique chiral structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 229.32 g/mol

- IUPAC Name : rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate

This compound acts primarily through interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of various biochemical pathways, influencing cellular functions and potentially offering therapeutic benefits.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Receptor Binding : The compound has shown potential as a ligand in receptor binding studies, which may lead to analgesic or anti-inflammatory effects.

- Drug Development : Ongoing studies are investigating its role in drug development, particularly how modifications to its structure can enhance therapeutic efficacy.

- Interaction Studies : Preliminary findings suggest that structural modifications can significantly impact binding affinities and biological activities, indicating its versatility as a pharmaceutical intermediate.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Analgesic Properties : In receptor binding assays, this compound has demonstrated an ability to modulate pain pathways, suggesting potential use in pain management therapies.

- Anti-inflammatory Effects : The compound's interaction with inflammatory mediators has been explored, showing promise in reducing inflammation in preclinical models.

- Synthetic Applications : As a building block in organic synthesis, this compound is utilized in the development of other biologically active compounds, showcasing its importance in medicinal chemistry.

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Key Features |

|---|---|---|

| This compound | Ligand for receptors; analgesic effects | Chiral structure; Boc-protected amino group |

| Trans-2-Aminocyclohexanol | Antitumor activity | Similar chiral properties; different pharmacodynamics |

| (S)-Ibuprofen | Anti-inflammatory | Non-steroidal; significant enantiomeric potency |

Q & A

Q. Basic: What are the optimal synthetic conditions for achieving high stereochemical purity in cis-4-(Boc-amino)-1-methylcyclohexanol?

Methodological Answer:

Stereochemical purity is critical for this compound. Acid-catalyzed reactions (e.g., HCl or HBr) are commonly used for cyclohexanol derivatives, but Boc protection requires milder conditions. A two-step approach is recommended:

Amination : Introduce the amino group at the 4-position using a stereoselective catalytic hydrogenation or enzymatic resolution to favor the cis isomer.

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane/water biphasic system with a catalytic base (e.g., DMAP) at 0–5°C to minimize racemization .

Validate stereochemistry via ¹H-NMR coupling constants (axial vs. equatorial protons) and HPLC with chiral columns .

Q. Advanced: How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or impurities. To resolve these:

- Computational Modeling : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) to simulate NMR spectra. Cross-validate with NIST Chemistry WebBook’s experimental references .

- Dynamic NMR (DNMR) : Probe slow conformational exchanges (e.g., chair flipping) by varying temperature (e.g., −40°C to 25°C) to lock intermediate conformers .

- Impurity Profiling : Analyze byproducts via GC-MS or LC-HRMS, referencing databases like REAXYS to identify unexpected intermediates .

Q. Basic: Which spectroscopic techniques are most effective for characterizing the Boc-protected amino group in this compound?

Methodological Answer:

- FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

- ¹³C-NMR : Identify tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) and carbonyl (δ ~155 ppm) .

- HSQC/HMBC : Map correlations between the Boc group and cyclohexanol backbone to confirm regiochemistry .

Q. Advanced: What strategies minimize byproducts during Boc deprotection of this compound?

Methodological Answer:

Boc deprotection (e.g., using TFA or HCl/dioxane) can generate tert-butyl cations that alkylate sensitive groups. Mitigation strategies include:

- Low-Temperature Deprotection : Perform reactions at −20°C to suppress side reactions .

- Scavengers : Add thiols (e.g., 1,2-ethanedithiol) or silanes to trap electrophilic intermediates .

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track deprotection progress and optimize reaction quenching .

Q. Basic: How does the cis configuration influence the compound’s reactivity compared to the trans isomer?

Methodological Answer:

The cis configuration imposes steric hindrance between the Boc group and methyl substituent, affecting:

- Solubility : cis isomers often have lower solubility in apolar solvents due to reduced symmetry .

- Reaction Kinetics : Slower nucleophilic substitution rates (e.g., in esterification) due to hindered access to the amino group .

- Thermal Stability : cis isomers may exhibit lower melting points and higher susceptibility to ring-opening under acidic conditions .

Q. Advanced: What computational models predict the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Silico Metabolism Prediction : Use tools like PISTACHIO and BKMS_METABOLIC to simulate phase I/II metabolism (e.g., oxidation, glucuronidation) .

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxophores .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-aminobenzoate derivatives) to validate predicted pathways .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.